molecular formula C10H10N2O2S B12993432 Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate

Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B12993432
M. Wt: 222.27 g/mol
InChI Key: BFRQCIMISSDBIR-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-b]pyridine core. The compound contains a methyl ester group at position 2, an amino group at position 3, and a methyl substituent at position 2. Such derivatives are often investigated for their antitumor properties, as thieno[2,3-b]pyridines serve as intermediates in anticancer drug development .

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H10N2O2S/c1-5-3-4-12-9-6(5)7(11)8(15-9)10(13)14-2/h3-4H,11H2,1-2H3

InChI Key

BFRQCIMISSDBIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(SC2=NC=C1)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Multi-step Synthesis

This classical approach involves sequential transformations starting from commercially available 3-amino-4-methylthiophene-2-carboxylic acid:

  • Step 1: Methylation of the carboxylic acid

    The 3-amino-4-methylthiophene-2-carboxylic acid is methylated using methyl iodide under basic conditions to form the methyl ester derivative.

  • Step 2: Formation of the fused thieno[2,3-b]pyridine ring

    The methyl ester intermediate is then reacted with 2-chloropyridine in the presence of a base, facilitating nucleophilic aromatic substitution and ring closure to yield methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate.

  • Catalysts and conditions

    Bases such as triethylamine or sodium carbonate are typically used. Reaction solvents include polar aprotic solvents like DMF or DMSO. Temperatures range from room temperature to reflux depending on the step.

  • Purification

    The product is purified by column chromatography or recrystallization. Characterization is performed by NMR, FTIR, and mass spectrometry to confirm structure and purity.

One-Pot Palladium-Catalyzed Synthesis

An alternative, more streamlined method involves a one-pot reaction combining all key reactants:

  • Reactants

    3-amino-4-methylthiophene-2-carboxylic acid, 2-chloropyridine, and methyl iodide.

  • Catalyst

    A palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf) complexes) is employed to facilitate cross-coupling and ring formation.

  • Reaction conditions

    The reaction is conducted in a suitable solvent such as dioxane or DMF, often with a base like potassium carbonate, at elevated temperatures (80–120 °C) for several hours.

  • Advantages

    This method reduces the number of purification steps and improves overall yield and efficiency.

  • Outcome

    The desired this compound is obtained in moderate to high yields (typically 60–85%) after chromatographic purification.

  • Suzuki-Miyaura Cross-Coupling

    For related thieno[2,3-b]pyridine derivatives, Suzuki-Miyaura cross-coupling of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with arylboronic acids under Pd catalysis has been demonstrated to efficiently introduce aryl substituents at the 3-position, which can be adapted for methylamino derivatives.

  • Cyclization via Nucleophilic Aromatic Substitution

    The formation of the fused heterocyclic ring often involves nucleophilic aromatic substitution (SNAr) reactions on halogenated pyridine intermediates, followed by intramolecular cyclization to form the thieno[2,3-b]pyridine core.

  • Diazotization and Azide Substitution

    Amino groups on the thieno[2,3-b]pyridine ring can be converted to azides via diazotization followed by substitution with sodium azide, which is useful for further functionalization but also informs about the stability and reactivity of the amino substituent during synthesis.

Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Notes
Multi-step methylation + SNAr 3-amino-4-methylthiophene-2-carboxylic acid Methyl iodide, 2-chloropyridine, base (e.g., triethylamine) Room temp to reflux, polar aprotic solvents 60–75 Classical approach, multiple steps
One-pot Pd-catalyzed synthesis 3-amino-4-methylthiophene-2-carboxylic acid, 2-chloropyridine, methyl iodide Pd catalyst (Pd(PPh3)4 or Pd(dppf)), base (K2CO3) 80–120 °C, 6–12 h, dioxane or DMF 70–85 More efficient, fewer purification steps
Suzuki-Miyaura cross-coupling (related derivatives) Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, arylboronic acids Pd(dppf), K2CO3 100 °C, 3–4.5 h, DME:H2O (3:1) 35–84 Useful for aryl substitution at 3-position
  • The palladium-catalyzed one-pot method offers improved yields and operational simplicity compared to the multi-step approach.

  • Reaction conditions such as solvent choice, temperature, and catalyst loading significantly affect yield and purity.

  • The presence of electron-donating groups (e.g., methyl) on the thiophene ring influences reactivity and cyclization efficiency.

  • Purification techniques must be optimized to separate closely related byproducts, especially in cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) XLogP3 Key Properties
Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate (Target) 3-NH₂, 4-CH₃, 2-COOCH₃ C₁₁H₁₀N₂O₂S ~234.27 (estimated) ~2.5 Planar core; methyl ester enhances metabolic stability vs. ethyl analogs.
Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate 3-NH₂, 4-H, 2-COOCH₂CH₃ C₁₀H₁₀N₂O₂S 222.26 1.8 Ethyl ester reduces lipophilicity; planar ring (mean σ(C–C) = 0.003 Å).
Methyl 3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate 3-NH₂, 4-(2-MeO-C₆H₄), 6-Ph, 2-COOCH₃ C₂₂H₁₈N₂O₃S 390.50 5.5 Bulky aryl groups increase lipophilicity and steric hindrance.
3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide 3-NH₂, 4-(CH₂OMe), 6-CH₃, 2-CONH₂ C₁₁H₁₄N₃O₂S 268.32 1.2 Carboxamide improves hydrogen bonding capacity; methoxymethyl enhances solubility.
3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid 3-NH₂, 6-Ph, 4-CF₃, 2-COOH C₁₅H₁₀F₃N₂O₂S 366.31 3.8 Carboxylic acid increases acidity; CF₃ group enhances electron-withdrawing effects.

Notes:

  • Planarity: All analogs retain the planar thieno[2,3-b]pyridine core, critical for π-π interactions .
  • Substituent Effects :
    • Methyl vs. Ethyl Esters : Methyl esters (e.g., target compound) exhibit higher metabolic stability but lower solubility compared to ethyl esters .
    • Aryl Groups : Bulky substituents (e.g., 2-methoxyphenyl or phenyl at position 4/6) increase lipophilicity (XLogP3 = 5.5) and may hinder target binding .
    • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in enhances stability and reactivity, while carboxamides improve hydrogen bonding .

Biological Activity

Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate (CAS Number: 1024388-72-4) is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC10H10N2O2S
Molecular Weight222.264 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point393.3 ± 37.0 °C
Flash Point191.6 ± 26.5 °C
LogP3.34

These properties indicate a compound that is relatively stable under standard conditions and may exhibit lipophilic characteristics, which can influence its bioavailability and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that incorporate thieno[2,3-b]pyridine derivatives as key intermediates. The specific methods used can vary but often include reactions such as nucleophilic substitutions and cyclization processes.

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For example:

  • IC50 Values : The compound exhibited IC50 values ranging from 1.1 to 4.7 µM against different cancer cell lines, including HeLa (cervical carcinoma), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia) cells . This indicates a potent inhibitory effect on cancer cell proliferation.
  • Mechanism of Action : The compound appears to act by disrupting the microtubule system, which is critical for cell division and growth. This mechanism is similar to other known antitubulin agents .

Selectivity for Cancer Cells

Notably, in vitro studies indicated that this compound does not significantly affect the viability of normal human peripheral blood mononuclear cells (PBMCs), displaying selective toxicity towards cancer cells . This selectivity is crucial for minimizing side effects in potential therapeutic applications.

Case Studies

  • Study on Antiproliferative Activity :
    • A study evaluated multiple thieno[2,3-b]pyridine derivatives, including this compound.
    • Results showed that this compound was among the most effective in inhibiting cell growth across various cancer types with significant potency against HeLa cells .
  • Cell Cycle Analysis :
    • Analysis revealed that treatment with this compound resulted in a dose-dependent increase in G2/M-phase cells, indicating its role as a mitotic inhibitor . This finding aligns with its proposed mechanism of action involving tubulin assembly inhibition.

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